molecular formula C11H15ClN2 B6589350 4-chloro-N,N-diethylbenzene-1-carboximidamide CAS No. 67095-91-4

4-chloro-N,N-diethylbenzene-1-carboximidamide

Cat. No.: B6589350
CAS No.: 67095-91-4
M. Wt: 210.70 g/mol
InChI Key: IBKVBPBACKQYPE-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethylbenzene-1-carboximidamide is a chemical compound with the molecular formula C11H15ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group attached to a benzene ring, along with a carboximidamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethylbenzene-1-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethylbenzene-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

4-chloro-N,N-diethylbenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N,N-diethylbenzene-1-carboximidamide can be compared with other similar compounds, such as:

    4-chlorobenzonitrile: A precursor in the synthesis of this compound.

    N,N-diethylbenzene-1-carboximidamide: Lacks the chloro group, resulting in different chemical and biological properties.

    4-chloro-N,N-dimethylbenzene-1-carboximidamide: Similar structure but with dimethyl groups instead of diethyl groups, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

67095-91-4

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-N,N-diethylbenzenecarboximidamide

InChI

InChI=1S/C11H15ClN2/c1-3-14(4-2)11(13)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

IBKVBPBACKQYPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=C(C=C1)Cl

Purity

95

Origin of Product

United States

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